2H-1,4,5-Oxadiazocine, hexahydro-4-phenyl-
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Overview
Description
2H-1,4,5-Oxadiazocine, hexahydro-4-phenyl- is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4,5-Oxadiazocine, hexahydro-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with diethyl oxalate to form an intermediate, which then undergoes cyclization to yield the desired oxadiazocine compound. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2H-1,4,5-Oxadiazocine, hexahydro-4-phenyl- may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2H-1,4,5-Oxadiazocine, hexahydro-4-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazocine derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazocine ring into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazocine derivatives with hydroxyl or carbonyl groups, while reduction can produce more saturated ring structures.
Scientific Research Applications
2H-1,4,5-Oxadiazocine, hexahydro-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Mechanism of Action
The mechanism by which 2H-1,4,5-Oxadiazocine, hexahydro-4-phenyl- exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-1,4,5-Oxadiazocine, hexahydro-4,5-dimethyl-
- 2H-1,4,5-Oxadiazocine, hexahydro-4-(2-phenylethyl)-
Uniqueness
Compared to similar compounds, 2H-1,4,5-Oxadiazocine, hexahydro-4-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
61689-96-1 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-phenyl-1,4,5-oxadiazocane |
InChI |
InChI=1S/C11H16N2O/c1-2-5-11(6-3-1)13-8-10-14-9-4-7-12-13/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
AGEGBHSAHRUQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN(CCOC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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